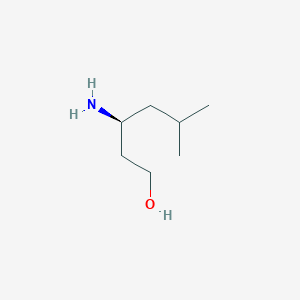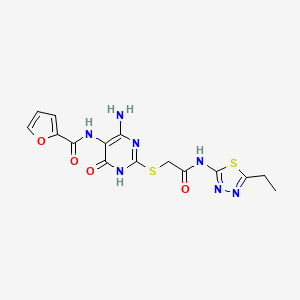
N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2,4,6-trimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2,4,6-trimethylbenzamide, also known as DMAPT, is a small molecule inhibitor of nuclear factor kappa B (NF-κB) that has been extensively studied for its potential therapeutic applications. NF-κB is a transcription factor that regulates the expression of many genes involved in inflammation, immune response, and cell survival. Inhibition of NF-κB has been shown to have therapeutic potential in a variety of diseases, including cancer, inflammatory disorders, and viral infections.
Aplicaciones Científicas De Investigación
Cytotoxic Activity
One study focuses on the synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines, including derivatives structurally related to N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2,4,6-trimethylbenzamide. These compounds were tested for growth inhibitory properties against various cancer cell lines, showing potent cytotoxic effects. Some compounds exhibited IC(50) values less than 10 nM, indicating significant potential for cancer therapy applications (Deady et al., 2003).
Structural and Mechanistic Studies
Another area of research involves the structural properties and mechanistic insights into derivatives of N,N-dialkylaminobenzamides. These studies contribute to the understanding of the molecular interactions and dynamics of these compounds, which is crucial for designing more effective drugs with targeted properties (Karlsen et al., 2002).
Diagnostic Applications
Research on derivatives structurally similar to N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2,4,6-trimethylbenzamide has also explored their application in diagnosing Alzheimer's disease. Compounds have been developed for use with positron emission tomography (PET) to determine the localization and load of neurofibrillary tangles and beta-amyloid plaques in the brains of living patients with Alzheimer's disease (Shoghi-Jadid et al., 2002).
Chemical Synthesis and Reactivity
The synthesis and reactivity of related compounds have been extensively studied, offering insights into creating a variety of derivatives with potential therapeutic applications. These studies include methodologies for synthesizing specific derivatives, exploring their chemical reactivity, and developing novel compounds with improved efficacy and safety profiles (Mukaiyama & Yamaguchi, 1966).
Fluorescent Probes for CO2 Monitoring
Additionally, fluorescent probes based on the pyrrole core, including derivatives with tertiary amine moieties, have been developed for the quantitative detection of low levels of carbon dioxide. These compounds exhibit selective, fast, and iterative responses to carbon dioxide, highlighting their potential in biological and medical applications for real-time and quantitative detection of CO2 (Wang et al., 2015).
Propiedades
IUPAC Name |
N-[2-(dimethylamino)-2-(1-methylpyrrol-2-yl)ethyl]-2,4,6-trimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O/c1-13-10-14(2)18(15(3)11-13)19(23)20-12-17(21(4)5)16-8-7-9-22(16)6/h7-11,17H,12H2,1-6H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSHLYPPQOSGARL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)NCC(C2=CC=CN2C)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Chloro-N-[1-(cyclopropylmethyl)pyrrolidin-3-yl]acetamide](/img/structure/B2705711.png)
![3-(2,5-dioxopyrrolidin-1-yl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide](/img/structure/B2705712.png)
![1-[2-(2-Methoxyethoxy)ethyl]piperazine dihydrochloride](/img/structure/B2705713.png)

![6-fluoro-3-(1-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2705715.png)

![(Z)-2-((3-(1H-benzo[d]imidazol-2-yl)-6-bromo-2H-chromen-2-ylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2705717.png)


![2-chloro-N-{[2-(piperidine-1-sulfonyl)phenyl]methyl}acetamide](/img/structure/B2705722.png)
![3-methyl-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2705724.png)
